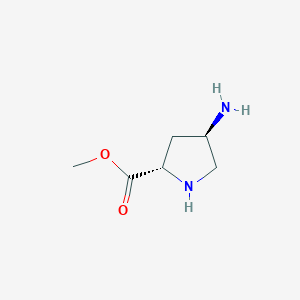![molecular formula C12H14ClNO2 B3363839 N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide CAS No. 105964-54-3](/img/structure/B3363839.png)
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide (hereafter referred to as 3-chlorophenylmethyl-3-oxobutanamide or CPMOB) is an organic compound with a wide range of potential applications in scientific research. CPMOB is a member of the oxobutanamide family, which consists of compounds with a linear alkyl chain. This compound has been studied for its potential to be used in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Structural Analysis
- The compound, also referred to as 2‐Acetyl‐3′‐chloroacetanilide, has been studied for its molecular structure, revealing specific bond lengths indicating its keto form. Its crystal structure is stabilized by an N—H⋯O hydrogen bond, suggesting potential applications in the study of molecular interactions and crystal engineering (Tai et al., 2005).
Synthesis of Derivatives and Biological Agents
- New derivatives, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides, have been synthesized using N-(4-chlorophenyl)-3-oxobutanamide. These compounds displayed significant inhibition on bacterial and fungal growth, showcasing the compound's potential in the development of new antimicrobial agents (Akbari et al., 2008).
Chemical Reactions and Synthesis of Heterocyclic Structures
- The compound's reactivity with various chemicals, like 1,1-diarylethenes and salicylaldehyde, in the presence of catalysts, results in the formation of complex heterocyclic structures. These reactions and the resulting compounds are valuable for further exploration in chemical synthesis and drug design (Chowdhury & Nishino, 2005).
Molecular Interaction and Bonding Analysis
- Research on N-aryl-2-chloro-3-oxobutanamides, a category to which the compound belongs, provides insights into the intra- and intermolecular hydrogen bonding that occurs in solid state and solution. This information is crucial for understanding the compound's behavior in different environments and can guide the design of compounds with desired properties (Frohberg et al., 2002).
Study of Crystal Structures and Quantum Chemical Calculations
- Investigations into the crystal structure optimization and quantum chemical calculations of similar compounds like N-(3,4-Dichlorophenyl)-3-oxobutanamide provide detailed insights into conformational discrepancies, crystal packing interactions, and molecular electrostatic potential. These studies are pivotal for understanding the compound's chemical and physical properties, paving the way for its application in material science and molecular engineering (Jotani, 2012).
Mécanisme D'action
Target of Action
The primary target of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide is currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s targets will provide insights into the biochemical pathways it affects and their downstream effects.
Pharmacokinetics
The compound has a molecular weight of 2397, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)6-12(16)14(2)8-10-4-3-5-11(13)7-10/h3-5,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESFWZNQDAJVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



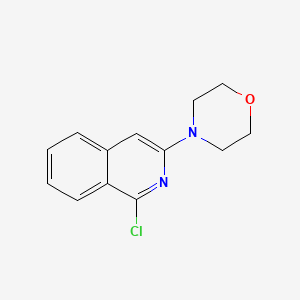
![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)
![2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3363772.png)
![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)
![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)

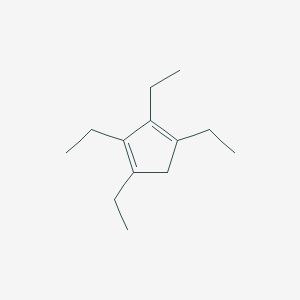
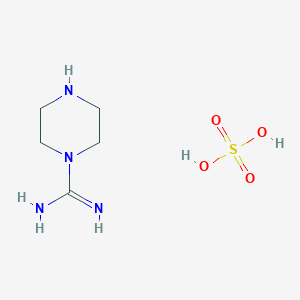
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide](/img/structure/B3363811.png)
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3363816.png)
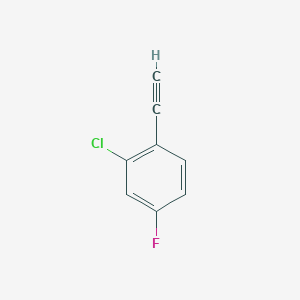
![2-[5-(Ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B3363838.png)

